1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Description
1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C21H26N4O5 and its molecular weight is 414.462. The purity is usually 95%.
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Biological Activity
1-(1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its molecular characteristics, mechanisms of action, and reported biological activities, including cytotoxicity and antimicrobial effects.
Molecular Characteristics
The compound has the following molecular properties:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2034605-52-0 |
Molecular Formula | C21H26N4O5 |
Molecular Weight | 414.5 g/mol |
The compound's biological activity is largely attributed to its structural components, particularly the indole and imidazolidine moieties. Indole derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in cancer and infectious diseases. The methoxy groups may enhance lipophilicity and bioavailability, facilitating cellular uptake.
Cytotoxicity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various human cancer cell lines. For instance, derivatives of indole have shown potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
Antimicrobial Activity
Indole derivatives are recognized for their antimicrobial properties. Research indicates that the compound may possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The structure suggests potential interactions with bacterial cell walls or essential metabolic pathways .
Case Studies
Several case studies have highlighted the efficacy of indole-based compounds in preclinical models:
- Cytotoxicity Against Cancer Cells : A study reported that a related indole derivative showed IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong cytotoxic potential .
- Antibacterial Activity : Another investigation found that compounds with similar structures exhibited significant inhibition of Staphylococcus aureus and MRSA strains, showcasing their potential as antibacterial agents .
Research Findings
Research has focused on the optimization of the indole structure to enhance biological activity. Key findings include:
- Methoxy Substitution : The presence of methoxy groups at specific positions on the indole ring has been linked to increased potency against target cells .
- Dipeptide-type Inhibitors : Compounds incorporating the indole moiety have been developed as inhibitors for viral proteases, demonstrating promising antiviral activity .
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-29-10-9-24-19(26)13-25(21(24)28)15-5-7-23(8-6-15)20(27)18-11-14-3-4-16(30-2)12-17(14)22-18/h3-4,11-12,15,22H,5-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRKGQIFBOIFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.